molecular formula C10H16N2O3 B112211 1-Boc-3-Cyano-4-hydroxypyrrolidine CAS No. 197143-33-2

1-Boc-3-Cyano-4-hydroxypyrrolidine

Cat. No.: B112211
CAS No.: 197143-33-2
M. Wt: 212.25 g/mol
InChI Key: IEGAWSYJCQMVBM-UHFFFAOYSA-N
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Description

1-Boc-3-Cyano-4-hydroxypyrrolidine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a cyano group at the 3-position. The compound is known for its white to yellow solid form and is soluble in common organic solvents such as alcohols, ethers, and esters .

Preparation Methods

The synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

    Reaction Conditions: The key steps include the introduction of the Boc protecting group and the cyano group. This is often achieved through nucleophilic substitution reactions under controlled conditions.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .

Chemical Reactions Analysis

1-Boc-3-Cyano-4-hydroxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.

    Major Products: The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted pyrrolidine derivatives

Scientific Research Applications

1-Boc-3-Cyano-4-hydroxypyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new therapeutic agents targeting specific diseases.

    Industry: The compound is utilized in the production of fine chemicals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of 1-Boc-3-Cyano-4-hydroxypyrrolidine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate specific signaling pathways, leading to desired therapeutic effects. .

Comparison with Similar Compounds

1-Boc-3-Cyano-4-hydroxypyrrolidine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-Boc-3-hydroxypyrrolidine and 1-Boc-3-cyano-4-aminopyrrolidine share structural similarities.

    Uniqueness: The presence of both the Boc protecting group and the cyano group makes this compound unique in its reactivity and applications. .

Properties

IUPAC Name

tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGAWSYJCQMVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445042
Record name 1-Boc-3-Cyano-4-hydroxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197143-33-2
Record name 1-Boc-3-Cyano-4-hydroxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3-cyano-3-methyl-4-oxo-1-pyrrolidinecarboxylate (2.3 g, 10.2 mmol) in EtOH (100 mL) at 0° C. was added NaBH4 (775 mg, 20.5 mmol) portion-wise. After 30 min., the solution was concentrated and the residue partitioned between H2O-DCM. The aqueous phase was washed several times with DCM and the combined organic fractions were dried (Na2SO4), concentrated and purified by column chromatography (silica, 1% MeOH in DCM (1% NH4OH)) affording the title compound as a yellow oil: LCMS (ES) m/e 227 (M+H)+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
775 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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